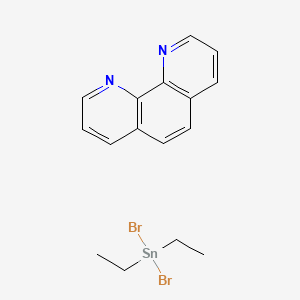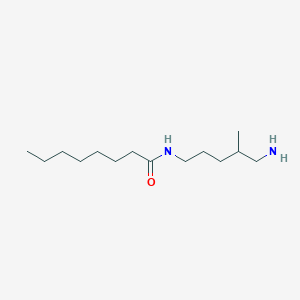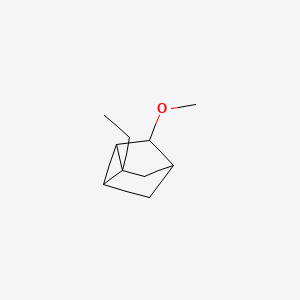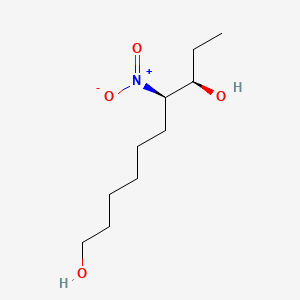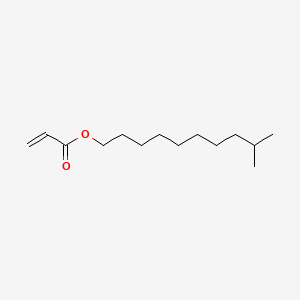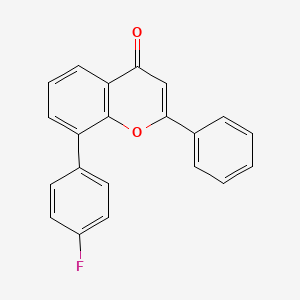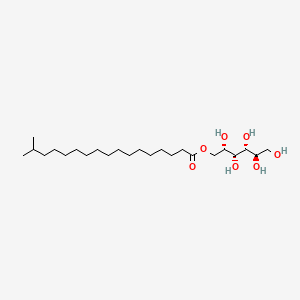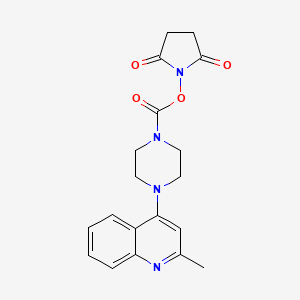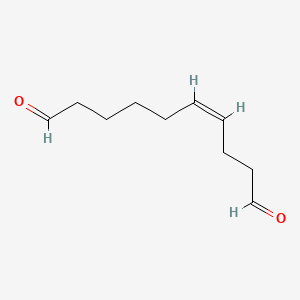
6,8-Dihydroxy-3,4-dimethyl-2h-isoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dihydroxy-3,4-dimethyl-2H-isoquinolin-1-one is a chemical compound with the molecular formula C11H11NO3. It belongs to the class of isoquinolinones, which are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of two hydroxyl groups at positions 6 and 8, and two methyl groups at positions 3 and 4 on the isoquinolinone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dihydroxy-3,4-dimethyl-2H-isoquinolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of the desired cyclization products in good yield.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 6,8-Dihydroxy-3,4-dimethyl-2H-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The hydroxyl groups at positions 6 and 8 can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
6,8-Dihydroxy-3,4-dimethyl-2H-isoquinolin-1-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex isoquinolinone derivatives.
Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6,8-Dihydroxy-3,4-dimethyl-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups at positions 6 and 8 play a crucial role in its biological activity, allowing it to form hydrogen bonds with target proteins and enzymes. This interaction can modulate the activity of these targets, leading to various pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
- 6,7-Dihydroxyisoindolin-1-one
- 7,8-Dihydroxy-3,4-Dihydroisoquinolin-1-one
Comparison: 6,8-Dihydroxy-3,4-dimethyl-2H-isoquinolin-1-one is unique due to the specific positions of its hydroxyl and methyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
92446-24-7 |
|---|---|
Molekularformel |
C11H11NO3 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
6,8-dihydroxy-3,4-dimethyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H11NO3/c1-5-6(2)12-11(15)10-8(5)3-7(13)4-9(10)14/h3-4,13-14H,1-2H3,(H,12,15) |
InChI-Schlüssel |
KKPDNFHEHGHBMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC(=O)C2=C1C=C(C=C2O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


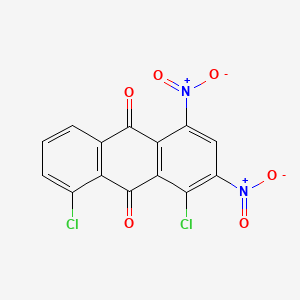
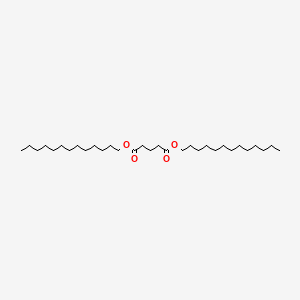
![17-Methoxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-ol](/img/structure/B12643498.png)
